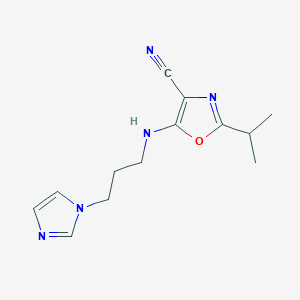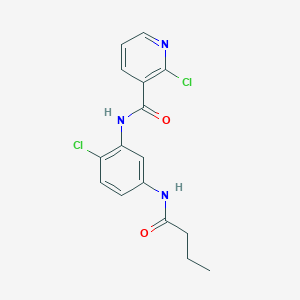
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile, also known as C646, is a small-molecule inhibitor that targets histone acetyltransferase (HAT) activity. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
作用机制
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile works by inhibiting the HAT activity of PCAF. HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. PCAF is overexpressed in several types of cancer, and its activity has been linked to cancer cell growth and proliferation. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In addition to inhibiting PCAF activity, it has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in lab experiments is its specificity for PCAF. Unlike other HAT inhibitors, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile specifically targets PCAF, making it a valuable tool for studying the role of PCAF in cancer. However, one limitation of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is its solubility in aqueous solutions. 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is highly insoluble in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the use of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in cancer research and therapy. One potential direction is the development of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile derivatives with improved solubility and potency. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile and its potential use in cancer therapy.
合成方法
The synthesis of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile involves several steps, starting with the reaction of 2-isopropyl-4,5-dimethyl-oxazole with ethyl cyanoacetate. This reaction results in the formation of 2-isopropyl-5-methyl-4-oxazolecarbonitrile, which is then reacted with 3-aminopropylimidazole to produce 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile. The final product is purified through column chromatography to obtain a white powder.
科学研究应用
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
产品名称 |
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC 名称 |
5-(3-imidazol-1-ylpropylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H17N5O/c1-10(2)12-17-11(8-14)13(19-12)16-4-3-6-18-7-5-15-9-18/h5,7,9-10,16H,3-4,6H2,1-2H3 |
InChI 键 |
ZLEARBLDVWPXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
规范 SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

